N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide
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Overview
Description
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide is a complex organic compound that features a furan ring, a tetrahydroquinoline moiety, and an ethanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide typically involves multiple steps:
Cyclization: The intermediate is then subjected to cyclization reactions to form the tetrahydroquinoline ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)furan-2-carboxamide: Similar in structure but with a pyridine ring instead of a tetrahydroquinoline moiety.
2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: Contains a thiazole ring fused with a pyridine ring, showing different reactivity and applications.
Uniqueness
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide is unique due to its combination of a furan ring, a tetrahydroquinoline moiety, and an ethanesulfonamide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-2-23(20,21)17-13-7-8-14-12(11-13)5-3-9-18(14)16(19)15-6-4-10-22-15/h4,6-8,10-11,17H,2-3,5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKXPLUNAQVTSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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